molecular formula C3H5ClN2S B1404317 Isothiazol-3-amine hydrochloride CAS No. 1955506-86-1

Isothiazol-3-amine hydrochloride

Cat. No.: B1404317
CAS No.: 1955506-86-1
M. Wt: 136.6 g/mol
InChI Key: IKYMHGHCLCVIGU-UHFFFAOYSA-N
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Description

Isothiazol-3-amine hydrochloride is a chemical compound that belongs to the class of isothiazoles, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is known for its significant biological activities, including antimicrobial and antifungal properties .

Mechanism of Action

Target of Action

Isothiazol-3-amine hydrochloride primarily targets life-sustaining enzymes, specifically those enzymes with thiols at their active sites . This compound is known for its remarkable antifungal and antibacterial properties, being extensively used as biocides in a variety of industrial water treatment applications for the control of microbial growth and biofouling .

Mode of Action

The mode of action of this compound involves inhibiting these enzymes by forming mixed disulfides upon treatment with such species . This interaction with its targets results in the disruption of essential biological processes, leading to the inhibition of microbial growth.

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the enzymes with thiols at their active sites . The compound’s interaction with these enzymes disrupts the normal functioning of these pathways, leading to downstream effects such as the inhibition of microbial growth and biofouling .

Pharmacokinetics

It is known that the compound is used in various applications due to its bacteriostatic and fungiostatic activity

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of microbial growth and biofouling . This is achieved through the compound’s interaction with its targets, leading to the disruption of essential biological processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is used in a variety of industrial water treatment applications, suggesting that it is effective in diverse environments . .

Biochemical Analysis

Biochemical Properties

Isothiazol-3-amine hydrochloride plays a crucial role in biochemical reactions, particularly due to its antimicrobial activity. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit enzymes that contain thiol groups at their active sites by forming mixed disulfides . This interaction disrupts the normal function of these enzymes, leading to the inhibition of microbial growth. Additionally, this compound has been shown to interact with proteins involved in cell wall synthesis, further contributing to its antimicrobial properties .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound’s ability to inhibit thiol-containing enzymes plays a significant role in these effects. For instance, the inhibition of enzymes involved in oxidative stress response can lead to increased cellular damage and apoptosis . Furthermore, this compound has been shown to affect the expression of genes related to cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with thiol-containing enzymes and proteins. The compound forms mixed disulfides with these biomolecules, leading to their inhibition . This inhibition disrupts various cellular processes, including cell wall synthesis, oxidative stress response, and energy metabolism. Additionally, this compound has been shown to induce changes in gene expression, further contributing to its antimicrobial and cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity . These effects highlight the importance of considering the temporal aspects of the compound’s activity in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant toxic effects . At higher doses, this compound can cause adverse effects, including cytotoxicity and organ damage . Studies have shown that there are threshold effects, where the compound’s toxicity increases sharply beyond a certain dosage . These findings underscore the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its antimicrobial activity. The compound interacts with enzymes involved in oxidative stress response and energy metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular function . Additionally, this compound has been shown to influence the activity of enzymes involved in detoxification processes, further contributing to its biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, depending on its interactions with intracellular proteins . These distribution patterns are crucial for understanding the compound’s cellular effects and optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm and organelles involved in oxidative stress response . Targeting signals and post-translational modifications may direct this compound to specific subcellular locations, influencing its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isothiazol-3-amine hydrochloride can be synthesized through various methods. One common approach involves the cyclization of 3-mercaptopropanamides, which are produced from acrylic acid via 3-mercaptopropionic acid. The ring-closure of the thiol-amide is typically effected by chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide .

Industrial Production Methods

On an industrial scale, the preparation of this compound often involves the use of nitrogen and sulfur pre-functionalized phenyl rings as building blocks. This method ensures a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Isothiazol-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the thiol group to a disulfide.

    Reduction: Reduction reactions can be used to break disulfide bonds back into thiol groups.

    Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include chlorinating agents for oxidation and reducing agents such as hydrogen gas or sodium borohydride for reduction. The conditions for these reactions often involve controlled temperatures and pH levels to ensure the desired product is formed .

Major Products Formed

The major products formed from these reactions include various derivatives of isothiazol-3-amine, which can exhibit different biological activities depending on the functional groups introduced during the reactions .

Scientific Research Applications

Isothiazol-3-amine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isothiazol-3-amine hydrochloride is unique due to its specific structure, which allows it to form stable disulfides with thiol-containing enzymes, making it a potent antimicrobial agent. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

1,2-thiazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S.ClH/c4-3-1-2-6-5-3;/h1-2H,(H2,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYMHGHCLCVIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSN=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955506-86-1
Record name 1,2-thiazol-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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